molecular formula C28H22ClN3O3S B2822872 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1223976-13-3

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2822872
CAS No.: 1223976-13-3
M. Wt: 516.01
InChI Key: JOZNBBDUUHXHOJ-UHFFFAOYSA-N
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Description

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a chlorobenzyl group, and a thiophenylmethyl acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the Thiophenylmethyl Acetamide Moiety: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine and acetic anhydride under controlled conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl and chlorobenzyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinazolinone core or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Oxidized derivatives of the thiophenylmethyl and chlorobenzyl groups.

    Reduction Products: Reduced forms of the quinazolinone core and acetamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound might be explored for its therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core may bind to active sites of enzymes, inhibiting their activity, while the chlorobenzyl and thiophenylmethyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide: Lacks the thiophenylmethyl group, potentially altering its biological activity.

    2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide: Contains a methyl group instead of the thiophenylmethyl group, which may affect its chemical reactivity and pharmacological properties.

Uniqueness

The presence of the thiophenylmethyl group in 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding interactions and biological activity. This unique structural feature may confer specific advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

1223976-13-3

Molecular Formula

C28H22ClN3O3S

Molecular Weight

516.01

IUPAC Name

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33)

InChI Key

JOZNBBDUUHXHOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5

solubility

not available

Origin of Product

United States

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